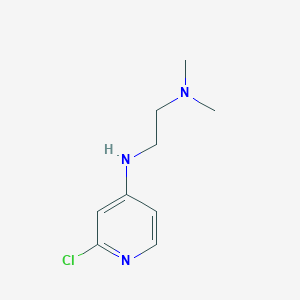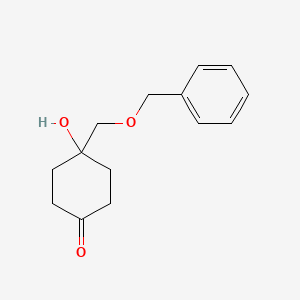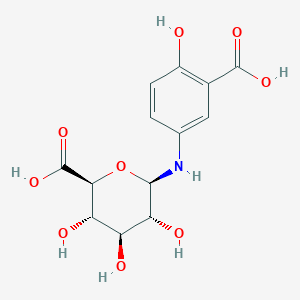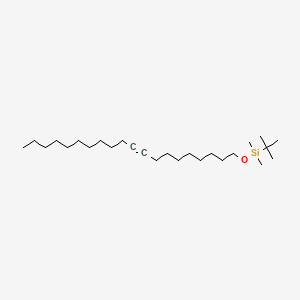
tert-Butyl(icos-9-yn-1-yloxy)dimethylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl(icos-9-yn-1-yloxy)dimethylsilane: is an organosilicon compound with the molecular formula C26H52OSi and a molecular weight of 408.78 g/mol . This compound is primarily used as an intermediate in organic synthesis, particularly for the synthesis of (Z)-Icos-9-en-1-ol.
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl(icos-9-yn-1-yloxy)dimethylsilane can be synthesized through the reaction of icos-9-yn-1-ol with tert-butyl(dimethyl)silyl chloride in the presence of a base such as imidazole or triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction conditions as in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions: tert-Butyl(icos-9-yn-1-yloxy)dimethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Acidic or basic conditions, depending on the desired substitution.
Major Products:
Oxidation: Formation of (Z)-Icos-9-en-1-ol.
Reduction: Formation of icos-9-en-1-ol or icosane.
Substitution: Various substituted silyl ethers.
Scientific Research Applications
tert-Butyl(icos-9-yn-1-yloxy)dimethylsilane is used in several scientific research applications, including:
Chemistry: As an intermediate in organic synthesis for the preparation of complex molecules.
Biology: Potential use in the synthesis of biologically active compounds.
Medicine: Research into drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for tert-Butyl(icos-9-yn-1-yloxy)dimethylsilane involves its role as a protecting group for alcohols in organic synthesis. The tert-butyl(dimethyl)silyl group protects the hydroxyl group from unwanted reactions, allowing selective transformations at other sites in the molecule. The silyl group can be removed under mild acidic or basic conditions to regenerate the free alcohol.
Comparison with Similar Compounds
- tert-Butyl(dec-9-yn-1-yloxy)dimethylsilane
- tert-Butyl(4-iodobutoxy)dimethylsilane
Comparison: tert-Butyl(icos-9-yn-1-yloxy)dimethylsilane is unique due to its longer carbon chain (icos-9-yn-1-yloxy) compared to similar compounds like tert-Butyl(dec-9-yn-1-yloxy)dimethylsilane. This longer chain can influence the compound’s physical properties and reactivity, making it suitable for specific applications in organic synthesis.
Properties
Molecular Formula |
C26H52OSi |
|---|---|
Molecular Weight |
408.8 g/mol |
IUPAC Name |
tert-butyl-icos-9-ynoxy-dimethylsilane |
InChI |
InChI=1S/C26H52OSi/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-27-28(5,6)26(2,3)4/h7-15,18-25H2,1-6H3 |
InChI Key |
NZPOMDVBFPHIAD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC#CCCCCCCCCO[Si](C)(C)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Bromomethyl)-3-methoxyphenyl]pyridin-2-one](/img/structure/B13864977.png)
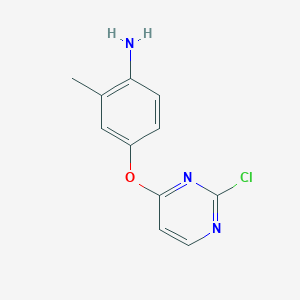
![2-[11-[3-(dimethylamino)propylidene]-6H-benzo[c][1]benzoxepin-2-yl]-2-hydroxyacetic acid](/img/structure/B13864979.png)
![1-(3,5-Dihydroxyphenyl)-2-[(1,1-dimethylethyl)(phenylmethyl)amino]ethanone-d9 Hydrobromide](/img/structure/B13864984.png)
![(S)-6-Chloro-4-(cyclopropylethynyl)-8-methyl-4-(trifluoromethyl)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13864986.png)
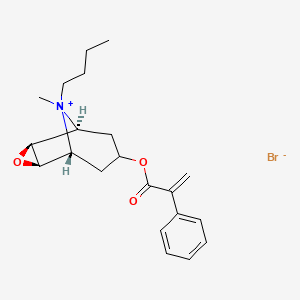
![N-[3-(dimethylamino)propyl]-3-nitrobenzenesulfonamide](/img/structure/B13864999.png)
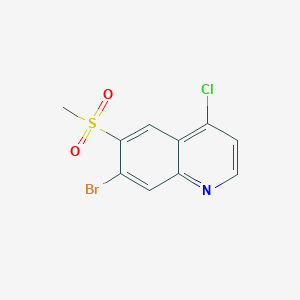
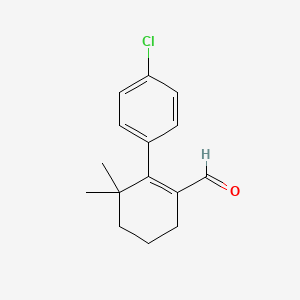
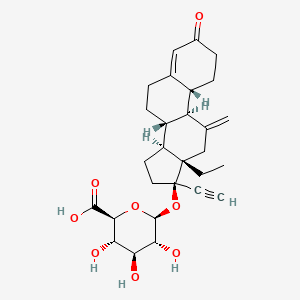
![5'-O-[bis(4-Methoxyphenyl)phenylmethyl]-2'-O-methoxyethyl-N-(2-phenoxyacetyl)adenosine](/img/structure/B13865015.png)
